(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CFI-400945 is a first-in-class, potent, selective, orally active inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication necessary for genomic integrity . This compound has shown significant activity in leukemia cell lines and primary leukemia samples, suggesting its potential as an effective treatment for patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) .
準備方法
The preparation of CFI-400945 involves synthesizing the compound as a fumarate salt form . The synthetic route typically includes the preparation of a 10mM stock in 100% dimethyl sulfoxide (DMSO) and dilution with RPMI 1640 cell growth medium containing 10% fetal bovine serum (FBS) to achieve final concentrations ranging from 50 pM to 15 μM . Industrial production methods for CFI-400945 are not extensively detailed in the available literature.
化学反応の分析
CFI-400945 undergoes various chemical reactions, primarily focusing on its role as an inhibitor. It is an ATP-competitive inhibitor with a Ki of 0.26 nM and an IC50 of 2.8 nM . The compound selectively inhibits PLK4, disrupting mitosis and inducing apoptosis . It also inhibits aurora B kinase with an IC50 of 98 nM . The major products formed from these reactions include apoptotic cells and disrupted mitotic processes .
科学的研究の応用
CFI-400945 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In preclinical studies, it has shown potent in vivo efficacy in hematological malignancies and xenograft models, with activity in cells harboring TP53 mutations . It has been evaluated in clinical trials for its potential to treat relapsed/refractory AML and higher-risk MDS . Additionally, CFI-400945 has demonstrated anti-proliferative activity and enhanced antitumor activity when combined with anti-PD-1 immune checkpoint blockade in murine cancer models .
作用機序
CFI-400945 exerts its effects by selectively inhibiting Polo-like kinase 4 (PLK4), a serine/threonine kinase that regulates centriole duplication . Inhibition of PLK4 disrupts mitosis, leading to genomic instability and apoptosis . This mechanism is particularly effective in cells with overexpressed PLK4, preventing cell division and inhibiting the proliferation of tumor cells .
類似化合物との比較
CFI-400945 is unique in its selective inhibition of PLK4. Similar compounds include centrinone, another PLK4 inhibitor that has shown effectiveness against Ewing’s sarcoma cells . Both CFI-400945 and centrinone induce mitochondrial membrane depolarization, caspase 3/7 activation, and DNA fragmentation, indicating apoptotic cell death . CFI-400945 has demonstrated broader efficacy in various cancer models and is currently undergoing clinical trials .
特性
分子式 |
C33H34N4O3 |
---|---|
分子量 |
534.6 g/mol |
IUPAC名 |
(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/t20?,21?,28?,33-/m0/s1 |
InChIキー |
DADASRPKWOGKCU-ZRQAQQDZSA-N |
異性体SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5C[C@]56C7=C(C=CC(=C7)OC)NC6=O |
正規SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。